molecular formula C10H13ClN4O2 B1532250 5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one CAS No. 1243063-00-4

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

Cat. No. B1532250
M. Wt: 256.69 g/mol
InChI Key: IAMAUUVLHYPRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It has been identified as a potent inhibitor of ACK1 and GCK, which are kinases involved in cellular signaling . This makes it a potential candidate for the treatment of acute myeloid leukemia (AML) expressing the NRAS mutation .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant and Muscle Relaxant Activities : Derivatives of pyridazinone, including compounds structurally related to "5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one", have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties. Studies have shown that certain synthesized compounds exhibit promising anticonvulsant activity by protection against tonic hind limb extensor phase in maximal electroshock model (MES) and pentylenetetrazole-induced generalized convulsions in pentylenetetrazole model (PTZ), compared to standard drugs like phenytoin and diazepam. Additionally, significant muscle relaxant activity was observed in some compounds, highlighting their potential for further development as therapeutic agents (Sharma et al., 2013).

  • Antinociceptive Agents : Arylpiperazinylalkylpyridazinones and analogues, which are structurally related to the compound of interest, have been synthesized and tested for analgesic activity. Many of these molecules showed high antinociceptive activity, particularly in reducing the number of abdominal constrictions in the writhing test. The pharmacological investigation of these compounds revealed their mechanism of action, which involves the inhibition of reuptake of noradrenaline and the involvement of alpha2-adrenoceptors, suggesting their potential as potent and orally active antinociceptive agents (Cesari et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure .

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-5-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c1-7(16)14-2-4-15(5-3-14)8-6-12-13-10(17)9(8)11/h6H,2-5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAUUVLHYPRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylpiperazin-1-yl)-4-chloropyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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